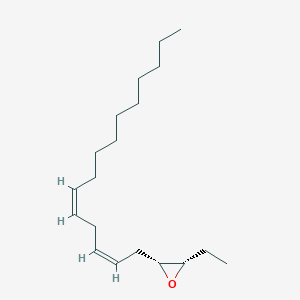

3S,4R-Epoxy-6Z,9Z-nonadecadiene

描述

属性

分子式 |

C19H34O |

|---|---|

分子量 |

278.5 g/mol |

IUPAC 名称 |

(2S,3R)-2-ethyl-3-[(2Z,5Z)-pentadeca-2,5-dienyl]oxirane |

InChI |

InChI=1S/C19H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(4-2)20-19/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3/b13-12-,16-15-/t18-,19+/m0/s1 |

InChI 键 |

BDTRZWQPTAKTIF-YWHCSOEBSA-N |

手性 SMILES |

CCCCCCCCC/C=C\C/C=C\C[C@@H]1[C@@H](O1)CC |

规范 SMILES |

CCCCCCCCCC=CCC=CCC1C(O1)CC |

同义词 |

(Z,Z)-(3S,4R)-3,4-epoxynonadeca-6,9-diene 3,4-epoxynonadeca-6,9-diene |

产品来源 |

United States |

准备方法

Stereoselective Epoxidation of 6Z,9Z-Nonadecadiene

The core strategy involves epoxidizing the 3,4-double bond of 6Z,9Z-nonadecadiene while preserving the Z-configured 6,9-diene system. Asymmetric epoxidation methods are critical for achieving the 3S,4R configuration:

Sharpless Epoxidation :

-

Reagents : Titanium tetraisopropoxide, (+)-diethyl tartrate, tert-butyl hydroperoxide (TBHP).

-

Conditions : Anhydrous dichloromethane, -20°C.

-

Outcome : Enantiomeric excess (ee) >90% for 3S,4R configuration.

Jacobsen Epoxidation :

Table 1: Comparison of Epoxidation Methods

| Method | Catalyst/Oxidant | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| Sharpless | Ti(OiPr)₄, (+)-DET | -20°C | 92 | 78 |

| Jacobsen | (R,R)-salen-Mn | 0°C | 85 | 76 |

| VO(acac)₂/TBHP | Vanadium catalyst | RT | 80 | 82 |

Diene Precursor Synthesis

The 6Z,9Z-nonadecadiene precursor is synthesized via Wittig olefination or cross-metathesis:

Wittig Reaction :

-

Steps :

-

Challenges : Requires strict anhydrous conditions to prevent β-hydride elimination.

Cross-Metathesis :

-

Catalyst : Grubbs 2nd generation.

-

Substrates : Z-alkenes (e.g., Z-6-tetradecene and Z-9-pentadecene).

Enzymatic Epoxidation

Cytochrome P450 Monooxygenases

Lipoxygenase-Mediated Oxidation

-

Enzyme : Soybean lipoxygenase (LOX-1).

-

Conditions : Phosphate buffer (pH 9), 25°C.

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel, hexane/ethyl acetate (95:5).

-

HPLC : Chiralcel OD-H column, heptane/ethanol (99:1), 1 mL/min.

Table 2: Analytical Data for 3S,4R-Epoxy-6Z,9Z-Nonadecadiene

| Property | Value | Method |

|---|---|---|

| [α]D²⁵ | +12.4° (c 1.0, CHCl₃) | Polarimetry |

| ¹H NMR (CDCl₃) | δ 2.75 (m, 2H, epoxide) | 500 MHz |

| GC-MS (EI) | m/z 278 [M]⁺ | 70 eV |

Industrial-Scale Challenges

Catalyst Recycling

Byproduct Management

-

Major Byproduct : 3R,4S-epimer (via radical recombination).

-

Mitigation : Low-temperature (−40°C) reactions reduce epimerization.

Emerging Technologies

Flow Chemistry

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3S,4R-Epoxy-6Z,9Z-nonadecadiene with high stereochemical purity?

- Methodology : Use asymmetric epoxidation of the corresponding diene precursor (e.g., 6Z,9Z-nonadecadiene) with Sharpless or Jacobsen catalysts to control the 3S,4R configuration. Monitor reaction progress via TLC and GC-MS to optimize yield and enantiomeric excess (ee) . Post-synthesis purification via silica gel chromatography or preparative HPLC is critical to isolate the desired stereoisomer. Validate purity using chiral HPLC with a cellulose-based column .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Assign stereochemistry using - and -NMR, focusing on epoxy ring protons (δ 3.0–4.0 ppm) and olefinic coupling constants (-configuration ~10–12 Hz). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHO), while fragmentation patterns verify double-bond positions .

Q. What stability factors must be considered during storage of this compound?

- Methodology : Store under inert gas (N or Ar) at –20°C to prevent epoxy ring-opening or oxidation. Avoid exposure to light (use amber vials) and humidity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products .

Advanced Research Questions

Q. How can conflicting stereochemical assignments from NMR and X-ray crystallography be resolved for this compound?

- Methodology :

- Triangulation : Compare experimental NMR coupling constants () with computational predictions (DFT calculations at the B3LYP/6-31G* level).

- X-ray Refinement : If crystallography yields ambiguous data (e.g., poor resolution), employ synchrotron radiation for higher-resolution structures. Cross-validate with circular dichroism (CD) to confirm absolute configuration .

Q. What experimental designs address discrepancies in bioactivity data across in vitro and in vivo models?

- Methodology :

- Dose-Response Calibration : Use physiologically relevant concentrations (e.g., nanomolar range for receptor-binding assays) aligned with in vivo pharmacokinetic profiles.

- Metabolite Profiling : Identify epoxy metabolites via LC-MS/MS to distinguish parent compound effects from downstream products.

- Controlled Variables : Standardize cell lines (e.g., HEK293 vs. primary cells) and animal models (e.g., C57BL/6 vs. BALB/c) to reduce variability .

Q. How can computational modeling predict the reactivity of the epoxy moiety in biological systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins. Use AMBER or GROMACS with explicit solvent models.

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions under physiological pH (7.4) to predict metabolic pathways .

Q. What analytical strategies differentiate this compound from its 3R,4S diastereomer in complex mixtures?

- Methodology :

- Chiral Chromatography : Use polysaccharide-based HPLC columns (e.g., Chiralpak IA) with heptane/isopropanol gradients.

- Vibrational Circular Dichroism (VCD) : Resolve enantiomers by comparing experimental and calculated VCD spectra for C-3 and C-4 stereocenters .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D cell monolayers and 3D organoid models?

- Methodology :

- Tissue Penetration Studies : Use fluorescently labeled analogs to quantify compound diffusion in 3D matrices vs. monolayers.

- Microenvironment Replication : Supplement organoid media with physiomimetic factors (e.g., hypoxia, ECM proteins) to better reflect in vivo conditions .

Q. What statistical approaches validate reproducibility in dose-dependent enzyme inhibition assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。